molecular formula C19H14ClN3OS2 B2941904 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941878-71-3

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2941904
CAS No.: 941878-71-3
M. Wt: 399.91
InChI Key: UEFJOZFZEIQQDJ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule compound of significant interest in medicinal chemistry and antibacterial research. This molecule features a hybrid structure incorporating a benzo[d]thiazole scaffold linked via a carboxamide bridge to a pyridinylmethyl-thiophene moiety. The benzothiazole core is a privileged structure in drug discovery, known for its diverse pharmacological profiles, particularly in the development of anti-tubercular agents . Furthermore, closely related N-(pyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated promising in vitro antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical WHO-listed priority pathogen . Molecular docking studies of these analogues suggest a potential mechanism of action involving interactions with the binding pocket of the β-lactamase enzyme, which is responsible for antibiotic resistance in bacteria . This compound is intended for non-human research applications only, strictly for use in laboratory settings. It serves as a valuable chemical tool for scientists investigating new therapeutic candidates, structure-activity relationships (SAR), and mechanisms of action against drug-resistant bacterial strains. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS2/c1-12-14(20)7-8-15-17(12)22-19(26-15)23(11-13-5-2-3-9-21-13)18(24)16-6-4-10-25-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFJOZFZEIQQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions:

    Formation of the Benzo[d]thiazole Ring: This step often starts with the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-4-methylbenzoic acid, under acidic conditions.

    Pyridine Introduction: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Thiophene Carboxamide Formation: The final step involves the coupling of the benzo[d]thiazole-pyridine intermediate with thiophene-2-carboxylic acid or its derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Source
Target Compound : N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide C₂₀H₁₅ClN₃O₂S₂ (inferred) 5-Cl, 4-CH₃ (benzothiazole); pyridin-2-ylmethyl Not explicitly reported; inferred bioactivity via structural analogs
5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS 899964-86-4) C₂₀H₁₆ClN₃O₂S₂ 4-OCH₃, 7-CH₃ (benzothiazole); pyridin-2-ylmethyl No activity data; structural similarity highlights substituent effects
5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS 2034232-31-8) C₁₅H₁₃ClN₄OS Pyrazole-pyridine hybrid; thiophene-Cl No activity data; pyrazole substitution alters solubility
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f) C₁₆H₁₁Cl₂N₃OS 2,4-Cl₂ (benzyl); thiophene-carboxamide Significant cytotoxic and cytostatic effects
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 6d) C₁₆H₁₀BrCl₂N₃OS 4-Br (thiophene); 2,4-Cl₂ (benzyl) Moderate activity; bromine enhances steric effects

Key Research Findings

Substituent Effects on Bioactivity: Halogenation (Cl, Br) on aromatic rings correlates with enhanced cytotoxicity. For example, compound 5f (2,4-dichlorobenzyl) showed significant activity, suggesting that electron-withdrawing groups improve target binding .

Synthetic Approaches :

  • The target compound likely follows a coupling strategy similar to , using reagents like HATU and DIPEA for amide bond formation .
  • Thiazole ring formation in analogs (e.g., ) involves condensation of nitriles with bromoacetoacetate derivatives, a method applicable to the benzothiazole moiety here .

Structural vs. Functional Trade-offs: Methoxy groups (e.g., in CAS 899964-86-4) increase polarity but may reduce membrane permeability compared to methyl or chloro groups .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a pyridine group, and a thiophene component, which collectively contribute to its pharmacological potential. The presence of chlorine and methyl groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₂OS
Molecular Weight348.9 g/mol
CAS Number899964-91-1

Antitumor Activity

Research indicates that compounds containing benzo[d]thiazole structures exhibit significant antitumor properties. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis.

A notable study reported that compounds similar to this compound exhibited IC50 values in the range of 1–10 µM against human cancer cell lines, showcasing their potential as anticancer agents .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications in the thiazole ring can significantly enhance anticonvulsant activity. Compounds with similar structures have been shown to effectively eliminate tonic extensor phases in animal models, indicating potential for therapeutic use in epilepsy .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity and selectivity towards these targets are crucial for its biological efficacy. Molecular dynamics simulations have indicated that the compound may primarily interact through hydrophobic contacts, influencing the activity of proteins related to tumor growth and neuronal excitability.

Case Studies and Research Findings

  • Antitumor Activity Evaluation : A study synthesized various thiazole derivatives and assessed their cytotoxicity against human glioblastoma U251 cells. The results indicated that compounds with structural similarities to the target compound displayed significant anticancer activity, with some surpassing the efficacy of standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Screening : In another investigation, novel thiazole-integrated compounds were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model. The findings highlighted certain analogues as highly effective, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Q & A

Q. Critical Parameters :

ParameterOptimization RangeImpact
Reaction Time1–24 hrsLonger times improve yield but risk decomposition in acidic conditions
Temperature60–100°CHigher temps accelerate coupling but may degrade heat-sensitive intermediates
CatalystNaH, TEANaH enhances nucleophilicity in anhydrous conditions; TEA is milder for acid-sensitive steps

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:
A tiered spectroscopic approach is recommended:

  • IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and thiophene C-S (670–750 cm⁻¹). Disappearance of -NH₂ peaks (3300–3500 cm⁻¹) indicates successful coupling .
  • NMR Analysis :
    • ¹H NMR : Pyridylmethyl protons appear as a singlet (~δ 4.8–5.2 ppm). Aromatic protons split into distinct multiplet patterns (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Thiophene carbonyl resonates at δ 160–165 ppm; benzo[d]thiazole carbons appear at δ 115–150 ppm .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺) within 3 ppm error. Fragmentation patterns (e.g., loss of Cl or CH₃ groups) validate substituent positions .

Advanced: What crystallographic strategies resolve disorder in benzothiazole-pyridine hybrids?

Answer:
For crystals with planar deviations or disorder (e.g., chlorophenyl rotamers):

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering for Cl atoms .
  • Refinement :
    • Apply SHELXL with restraints (SIMU, DELU) to model disordered moieties (e.g., 50:50 split chlorophenyl groups).
    • Use TWIN commands for twinned crystals, common in thiophene derivatives .
  • Validation : Check R₁ (<5%) and Flack parameter (<0.1) to confirm enantiopurity. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize supramolecular packing .

Advanced: How should researchers address contradictory bioactivity data between in vitro and cellular assays?

Answer:
Discrepancies often arise from:

  • Membrane Permeability : Use logP calculations (e.g., ACD/Labs) to predict cellular uptake. If logP >3, modify substituents (e.g., replace Cl with polar groups) to improve solubility .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes, 1 hr incubation). If rapid degradation occurs, consider prodrug strategies (e.g., acetyl protection) .
  • Target Engagement : Validate enzyme inhibition (IC₅₀) with cellular target occupancy assays (e.g., CETSA). Inconsistent results may indicate off-target effects .

Case Study : Anti-leishmanial activity in vitro (IC₅₀ = 2 µM) but no efficacy in macrophages? Check efflux pumps (e.g., ABC transporters) via verapamil co-treatment .

Advanced: What computational approaches predict binding interactions with enzymatic targets?

Answer:

  • Docking : Use AutoDock Vina with flexible residues (e.g., catalytic lysine in PFOR enzyme). The thiophene carbonyl aligns with the enzyme’s anion-binding pocket, while the pyridine group engages π-π stacking .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. CF₃) on IC₅₀ using CoMFA. Electrostatic contributions dominate for charged targets .

Validation : Compare predicted vs. experimental ΔG values (ITC or SPR). Adjust force fields if deviations exceed 1 kcal/mol .

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